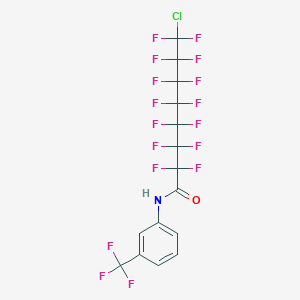

8-Chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(3-(trifluoromethyl)phenyl)octanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(3-(trifluoromethyl)phenyl)octanamide is a highly fluorinated organic compound. It is characterized by its extensive fluorination, which imparts unique chemical and physical properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(3-(trifluoromethyl)phenyl)octanamide typically involves multiple steps, starting from readily available fluorinated precursors. The key steps include:

Fluorination: Introduction of fluorine atoms into the carbon chain using reagents like elemental fluorine or fluorinating agents such as cobalt trifluoride.

Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents like thionyl chloride.

Amidation: Formation of the amide bond by reacting the fluorinated acid chloride with 3-(trifluoromethyl)aniline under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

Oxidation and Reduction: The fluorinated carbon chain is generally resistant to oxidation and reduction, but specific conditions can lead to selective transformations.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate may be required for oxidation reactions.

Major Products:

Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Chemistry:

Surface Coatings: The compound’s low surface energy makes it suitable for creating non-stick and anti-corrosive coatings.

Catalysis: It can be used as a ligand in catalytic reactions due to its electron-withdrawing fluorine atoms.

Biology and Medicine:

Drug Development: Its unique properties can be leveraged in designing drugs with enhanced stability and bioavailability.

Biomaterials: It can be used in the development of biocompatible materials for medical implants.

Industry:

Electronics: The compound’s thermal stability and insulating properties make it valuable in the electronics industry for manufacturing components like capacitors and insulators.

Textiles: It can be used to impart water and stain resistance to fabrics.

Mecanismo De Acción

The mechanism of action of 8-Chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(3-(trifluoromethyl)phenyl)octanamide involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to:

Inhibition of Enzymes: By binding to active sites and altering enzyme activity.

Membrane Interaction: Its lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.

Comparación Con Compuestos Similares

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

- 1H,1H,2H,2H-perfluorooctyl methacrylate

Propiedades

Fórmula molecular |

C15H5ClF17NO |

|---|---|

Peso molecular |

573.63 g/mol |

Nombre IUPAC |

8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-[3-(trifluoromethyl)phenyl]octanamide |

InChI |

InChI=1S/C15H5ClF17NO/c16-15(32,33)14(30,31)13(28,29)12(26,27)11(24,25)10(22,23)8(17,18)7(35)34-6-3-1-2-5(4-6)9(19,20)21/h1-4H,(H,34,35) |

Clave InChI |

OLVHAOSEGGXBEO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)NC(=O)C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)

![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)

![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)

![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)